甲酸酐

描述

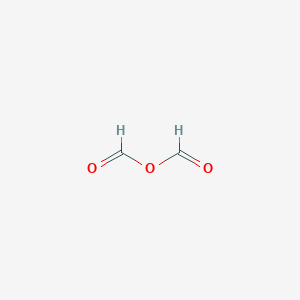

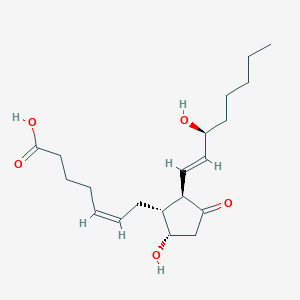

Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula C2H2O3 and a structural formula of (H(C=O)−)2O . It can be viewed as the anhydride of formic acid (HCOOH) .

Synthesis Analysis

Formic anhydride can be obtained by the reaction of formyl fluoride with excess sodium formate and a catalytic amount of formic acid in ether at −78 °C . It can also be produced by reacting formic acid with N, N′ -dicyclohexylcarbodiimide ((C6H11−N=)2C) in ether at −10 °C . It can also be obtained by disproportionation of acetic formic anhydride .Molecular Structure Analysis

Formic anhydride has a molecular formula of C2H2O3, an average mass of 74.035 Da, and a monoisotopic mass of 74.000397 Da . The molecule is planar in the gas phase .Chemical Reactions Analysis

Formic anhydride is stable in diethyl ether solution. It can be isolated by low-temperature, low-pressure distillation, but decomposes on heating above room temperature . At room temperature and higher, it decomposes through a decarbonylation reaction into formic acid and carbon monoxide .Physical And Chemical Properties Analysis

Formic anhydride is a liquid with a boiling point of 24 °C at 20 mmHg . It is stable in diethyl ether solution . It can be isolated by low-temperature, low-pressure distillation, but decomposes on heating above room temperature . At room temperature and higher, it decomposes through a decarbonylation reaction into formic acid and carbon monoxide .科学研究应用

1. 分子结构和光谱

甲酸醋酐的分子结构一直是一个研究课题,通过电子衍射和红外光谱学进行研究,辅以从头算(Wu et al., 1996)。同样,已经探索了甲酸醋酐的微波光谱、偶极矩和构象,揭示了有关其稳定分子构象的细节(Vaccani et al., 1975)。

2. 化学反应和合成

研究已经深入探讨了使用醋酸甲酸酐对氨基酸进行甲酰化的过程,展示了合成N-甲酰氨基酸的简单程序(Muramatsu et al., 1965)。此外,在气相中对甲酸醋酐的分子结构进行电子衍射研究,揭示了其不对称结构和非键合的O⋯H相互作用的细节(Boogaard et al., 1971)。

3. 大气化学

已进行了有关大气中从羰基氧化物形成甲酸酐的理论研究,有助于理解对流层中甲酸酐的形成(Aplincourt & Ruiz‐López, 2000)。

4. 氢储存应用

甲酸作为氢储存材料的潜力,重点放在甲酸脱氢催化剂的开发上,已经得到广泛审查。这包括异质和均质催化系统(Grasemann & Laurenczy, 2012)。

5. 非水滴定中的作用

研究了甲酸和醋酸酐在非水酸碱滴定中的应用,突出了它们与溶质的相互作用以及作为溶剂或添加剂的潜力(Buvári-Barcza等,2005)。

6. 红外光谱和光化学研究

使用高分辨率电子能损失振动光谱研究在镍表面上脱水反应中甲酸醋酐的中间体,有助于更深入地了解其在这些过程中的行为(Madix et al., 1983)。

安全和危害

属性

IUPAC Name |

formyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRCVDNFAQIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429526 | |

| Record name | formic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formic anhydride | |

CAS RN |

1558-67-4 | |

| Record name | Formic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | formic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)